molecular formula C7H4N2O2 B189428 3,4-ピリジンジカルボキシミド CAS No. 4664-01-1

3,4-ピリジンジカルボキシミド

カタログ番号 B189428
CAS番号: 4664-01-1
分子量: 148.12 g/mol
InChIキー: SJSABZBUTDSWMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Pyridinedicarboximide, also known as pyrrolo [3,4-c]pyridine-1,3-dione, is a compound with the molecular formula C7H4N2O2 . It has a molecular weight of 148.12 g/mol . It is also known by other names such as Cinchomeronimide and 1H-Pyrrolo [3,4-c]pyridine-1,3 (2H)-dione .


Synthesis Analysis

New derivatives of 3,4-Pyridinedicarboximide have been synthesized and their thermal stability has been studied . N-substituted 3,4-pyrroledicarboximides derivatives have also been synthesized and tested for their inhibitory activity against COX-1 and COX-2 enzymes .


Molecular Structure Analysis

The molecular structure of 3,4-Pyridinedicarboximide has been investigated . The compound has a five-membered pyrrole ring fused to a six-membered pyridine ring .


Chemical Reactions Analysis

The C1-N2 bond of the pyrrolopyridinedione ring undergoes cleavage under the influence of OH ions, generating a product which is an isonicotinic acid derivative .


Physical And Chemical Properties Analysis

3,4-Pyridinedicarboximide is a solid at room temperature . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has no rotatable bonds .

科学的研究の応用

抗HIV活性

研究者は、3,4-ピリジンジカルボキシミドの誘導体を合成して、その抗HIV-1活性について評価しました。 7-ヒドロキシ-1,3-ジオキソ-2,3-ジヒドロ-1H-ピロロ[3,4-c]ピリジン-4-カルボン酸塩などの化合物は、HIV-1の複製を阻害するのに中等度の活性を示しました .

物理化学的性質分析

3,4-ピリジンジカルボキシミドのN-アミノエチル誘導体は、その物理化学的性質について研究されてきました。 異なる合成方法が比較されており、一部はより高い生産効率が得られています .

熱安定性研究

3,4-ピリジンジカルボキシミドの新規誘導体が合成され、熱安定性研究の対象となりました。 これらの研究には、NMRスペクトル、IRスペクトル、元素分析、示差走査熱量測定を用いた実験的測定が含まれ、固体状態の多形性を確立しています .

Safety and Hazards

3,4-Pyridinedicarboximide may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

The derivatives of 3,4-Pyridinedicarboximide have shown significant analgesic activity and do not display any noticeable toxic effects . They have been found to be more potent than morphine in the ‘writhing syndrome’ test . These findings suggest that 3,4-Pyridinedicarboximide and its derivatives could have potential applications in pain management .

特性

IUPAC Name

pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)7(11)9-6/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSABZBUTDSWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196891
Record name 3,4-Pyridinedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4664-01-1
Record name 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4664-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchomeronimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Pyridinedicarboximide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Pyridinedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Pyridinedicarboximide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINCHOMERONIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0F2A90A07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of cinchomeronic acid (30)(50 g, 300 mmol) in acetic anhydride (123.5 g, 1200 mmol) was heated to reflux (140-150° C.) until all solid material dissolved and the mixture was homogeneous. The mixture was then cooled and concentrated in vacuo. Acetamide (50 g, 846 mmol) was then added and the mixture heated to 140° C. for 3 hours whereupon it was then cooled to room temperature. The solid residue that formed upon cooling was pulverized and triturated with water (100 ml), filtered and washed with more water and dried in a desiccator to give the title compound (42.26 g, 95.1%) in suitably pure form to be used without any further purification. m/z (LC-MS, ESP): 149 [M+H]+, R/T=0.44 mins.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
123.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
95.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Pyridinedicarboximide
Reactant of Route 2
Reactant of Route 2
3,4-Pyridinedicarboximide
Reactant of Route 3
Reactant of Route 3
3,4-Pyridinedicarboximide
Reactant of Route 4
Reactant of Route 4
3,4-Pyridinedicarboximide
Reactant of Route 5
Reactant of Route 5
3,4-Pyridinedicarboximide
Reactant of Route 6
Reactant of Route 6
3,4-Pyridinedicarboximide

Q & A

Q1: What are the common structural modifications of 3,4-pyridinedicarboximide explored in research?

A1: Research often focuses on modifying 3,4-pyridinedicarboximide at the nitrogen atom. This includes incorporating various substituents like acetic, propionic, and butyric acid derivatives [], as well as more complex groups like arylpiperazines [] and hydroxyalkyl chains []. These modifications aim to investigate the impact on the compound's properties and potential biological activities.

Q2: How does the substitution pattern on the 3,4-pyridinedicarboximide core affect its fragmentation pattern under electron ionization mass spectrometry?

A2: Studies using electron ionization mass spectrometry at 70 eV reveal that the fragmentation pattern of N-substituted 3,4-pyridinedicarboximides is heavily influenced by the nature of the N-substituent. For instance, derivatives with acetic, propionic, and butyric acid substituents exhibit distinct dominant fragmentation pathways []. This information is crucial for structural elucidation and identification of these compounds.

Q3: Can you elaborate on the synthesis of pyrazine- or pyridine-ring-fused macrocycles using 3,4-pyridinedicarboximide as a building block?

A3: Researchers have successfully synthesized novel pyrazine-, 2,3-pyridine-, or 3,4-pyridine-ring-fused tetraazachlorins (TACs), tetraazabacteriochlorins (TABCs), and tetraazaisobacteriochlorins (TAiBCs) []. This involved a mixed condensation reaction of tetramethylsuccinonitrile with either 2,3-dicyano-5,6-diethylpyrazine, 2,3-dicyanopyridine, or 3,4-pyridinedicarboximide in the presence of nickel chloride. This approach highlights the versatility of 3,4-pyridinedicarboximide as a precursor for constructing complex macrocyclic structures with potential applications in various fields.

Q4: What are the potential applications of 3,4-pyridinedicarboximide derivatives in medicinal chemistry?

A4: Studies have shown that some 3,4-pyridinedicarboximide derivatives exhibit promising biological activities. For example, certain N-substituted derivatives display depressive effects on the central nervous system []. Furthermore, 4-ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]-propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, a 3,4-pyridinedicarboximide derivative, exhibits analgesic activity []. These findings suggest the potential of this class of compounds for developing new therapeutic agents.

Q5: How does the stability of 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione vary with pH?

A5: The stability of 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is significantly influenced by pH []. Kinetic studies using high-performance liquid chromatography (HPLC) revealed that this compound undergoes degradation through specific acid-catalyzed and spontaneous water-catalyzed hydrolysis. Understanding the pH-dependent stability is crucial for optimizing formulation strategies and storage conditions for this potential drug candidate.

Q6: What analytical techniques are commonly employed to study 3,4-pyridinedicarboximide and its derivatives?

A6: Researchers utilize a range of analytical techniques to investigate 3,4-pyridinedicarboximide derivatives. These include: * Electron ionization mass spectrometry (EI-MS): To determine fragmentation patterns and elucidate structures []. * High-performance liquid chromatography (HPLC): For separation, quantification, and studying the stability of the compounds [, ]. * Thin-layer chromatography (TLC): As a complementary technique for separation and analysis of the compounds and their degradation products []. * UV-Vis Spectroscopy: Investigating the optical properties of pyrazine- or pyridine-ring-fused macrocycles derived from 3,4-pyridinedicarboximide [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。